![molecular formula C19H17ClN2O2 B5831919 3-chloro-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5831919.png)
3-chloro-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide
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Description
"3-chloro-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide" is a chemical compound that belongs to the class of organic compounds known as benzamides. It incorporates chloro, hydroxy, methyl, and quinolinyl groups, making it a compound of significant interest in various chemical and pharmacological studies.
Synthesis Analysis
The synthesis of compounds similar to "3-chloro-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide" often involves multistep chemical reactions, including condensation, cyclization, and substitution reactions. For example, a practical and large-scale synthesis of racemic quinoline derivatives has been demonstrated, highlighting efficient synthesis routes for complex quinoline-based compounds (Bänziger et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds within this category is often determined using X-ray crystallography and spectroscopic methods, revealing detailed geometrical configurations and intermolecular interactions. For instance, studies have detailed the crystal structures of quinoline derivatives, providing insights into their molecular conformations (Simone et al., 2006).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including C-H bond functionalization, which is often facilitated by metal-catalyzed processes. For example, palladium-catalyzed ortho-selective chlorination under anodic oxidation conditions has been applied to benzamide derivatives, demonstrating the chemical versatility of compounds within this class (Konishi et al., 2017).
Mechanism of Action
Target of Action
Quinolinyl amines, a class of compounds to which this compound belongs, are known to possess a variety of pharmacological activities such as antimalarial, antifungal, hypotensive, and antidepressant activity .
Mode of Action
It is synthesized via nucleophilic substitution of 2-chloro-3-(chloromethyl)-6-methylquinoline with aniline in absolute ethanol in the presence of triethylamine (tea) as base
Biochemical Pathways
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .
Result of Action
Quinoline derivatives are known to exhibit important biological activities, eg, antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .
Action Environment
The synthesis of this compound involves the use of absolute ethanol and triethylamine (tea) as base , suggesting that the reaction environment could potentially influence the compound’s synthesis and stability.
Future Directions
properties
IUPAC Name |
3-chloro-N-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-12-6-7-17-14(8-12)9-15(18(23)21-17)11-22(2)19(24)13-4-3-5-16(20)10-13/h3-10H,11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPZIQGDYKHRSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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